molecular formula C₇H₁₁NO₂ B018308 Hypoglycin CAS No. 156-56-9

Hypoglycin

Cat. No. B018308
CAS RN: 156-56-9
M. Wt: 141.17 g/mol
InChI Key: OOJZCXFXPZGUBJ-RITPCOANSA-N
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Description

Hypoglycin A (HGA) and its homologue methylenecyclopropylglycine (MCPrG) are naturally occurring non-proteinogenic toxic amino acids of plant origin. They are found in ackee and lychee fruits, as well as in seeds, leaves, and seedlings of some maple (Acer) species. These compounds exhibit toxicity to both animals and humans .

Scientific Research Applications

Atypical Myopathy in Horses

Hypoglycin A (HGA) has been linked to atypical myopathy (AM) in horses, a severe muscle disease. Research has shown that HGA is present in sycamore maple seeds, which when ingested by horses, can lead to AM. The disease mechanism involves the inhibition of fatty acid oxidation and energy production in muscles .

Hypoglycemic Encephalopathy

In humans, HGA is associated with hypoglycemic encephalopathy, particularly in the context of consuming unripe lychee fruit. Studies have focused on understanding the metabolic pathways affected by HGA and its role in causing severe hypoglycemia and subsequent brain injury .

Jamaican Vomiting Sickness

HGA is also a known cause of Jamaican vomiting sickness, which results from eating unripe ackee fruit. Research into this application of HGA has provided insights into the toxicological effects and the importance of public health measures to prevent the consumption of unripe ackee .

Quantification in Maple Species

A validated method for the quantification of HGA and its homologue methylenecyclopropylglycine (MCPrG) in maple species has been developed. This is crucial for monitoring the presence of these compounds in the environment and assessing the risk of intoxication in animals and humans .

Proinflammatory Effects in Diabetes

Studies have investigated the proinflammatory effects of hypoglycemia, which may be exacerbated by compounds like HGA. This research is particularly relevant for understanding the complications of insulin therapy in diabetes patients .

Analytical Method Development

The development of sensitive analytical methods, such as LC-MS/MS, for detecting HGA in biological samples is an important application. This facilitates research into the distribution and metabolism of HGA in various organisms .

Toxicological Studies

HGA is used in toxicological studies to understand the mechanisms of toxicity of non-proteinogenic amino acids. These studies contribute to the broader field of toxicology and risk assessment .

Environmental Monitoring

Research on HGA also extends to environmental monitoring, where the compound’s presence in certain plants indicates potential risks to wildlife and livestock. This helps in formulating guidelines for land use and animal grazing .

Mechanism of Action

Target of Action

Hypoglycin A, a naturally occurring amino acid derivative, primarily targets the metabolic pathways involved in energy production . It specifically inhibits the dehydrogenation of isovaleryl-CoA and α-methylbutyryl-CoA by liver slices . These compounds are crucial for the normal functioning of the body’s energy metabolism.

Mode of Action

Hypoglycin A exerts its toxic effects after it is converted to (methylenecyclopropyl)-1-acetic acid . The interaction of Hypoglycin A with its targets results in the inhibition of specific enzymes, leading to a disruption in the normal metabolic processes .

Biochemical Pathways

Hypoglycin A affects the biochemical pathways involved in energy metabolism. It inhibits the normal functioning of enzymes involved in the metabolism of isovaleryl-CoA and α-methylbutyryl-CoA . This leads to a disruption in the normal energy production processes, causing cells to start using glycogen for energy . Once glycogen is depleted, the body is unable to produce more, leading to severe hypoglycemia .

Result of Action

The molecular and cellular effects of Hypoglycin A’s action primarily involve the disruption of normal energy metabolism. The inhibition of specific enzymes leads to a shift in energy production from normal metabolic processes to glycogen utilization . This can result in severe hypoglycemia once glycogen stores are depleted .

Action Environment

It is known that the consumption of unripened fruits and seeds of certain plants, which contain hypoglycin a, can lead to toxic effects

properties

IUPAC Name

(2S)-2-amino-3-[(1R)-2-methylidenecyclopropyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
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InChI Key

OOJZCXFXPZGUBJ-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=C1CC1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C=C1C[C@@H]1C[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C7H11NO2
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DSSTOX Substance ID

DTXSID70878975
Record name Hypoglycine A
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Molecular Weight

141.17 g/mol
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Physical Description

Yellow solid; [Merck Index]
Record name Hypoglycine A
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Mechanism of Action

Unripe ackee contains hypoglycin A, a water-soluble liver toxin that induces hypoglycemia by inhibiting gluconeogenesis secondary to its limiting of cofactors (CoA and carnitine) essential for oxidation of long-chain fatty acids.[, ...SUGGESTED THAT TOXICITY IS DUE TO FORMATION OF METHYLENECYCLOPROPANE ACETIC ACID, WHICH INHIBITS THE OXIDN OF FATTY ACIDS, AND THAT THEIR ACCUMULATION DECR RESPIRATION AND UNCOUPLES PHOSPHORYLATION. /JAMACAN VOMITING SICKNESS/, ..hypoglycin A, isolated from the fruit, may interfere with oxidation of fatty acids, so that glycogen stores have to be metabolized for energy, with depletion of carbohydrates, resulting in hypoglycemia. /Jamacian vomiting sickness/, ... Short-chain acyl-CoA (SCADH), medium-chain acyl-CoA (MCADH) and isovaleryl-CoA (IVDH) dehydrogenases were severely and irreversibly inactivated by /(methylenecyclopropyl)acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin/ , while 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) was only slowly and mildly inactivated. Long-chain acyl-CoA dehydrogenase (LCADH) was not significantly inactivated, even after prolonged incubation with MCPA-CoA. Inactivation of SCADH, MCADH and IVDH was effectively prevented by the addition of substrate. This mode of inactivation by MCPA-CoA explains the urinary metabolite profile in hypoglycin treated-rats, which includes large amounts of metabolites from fatty acids and leucine, and relatively small amounts of those from valine and isoleucine., For more Mechanism of Action (Complete) data for HYPOGLYCIN (6 total), please visit the HSDB record page.
Record name HYPOGLYCIN
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Product Name

Hypoglycin

Color/Form

Yellow plates from methanol + water

CAS RN

156-56-9
Record name Hypoglycin A
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Record name Hypoglycin
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Record name Hypoglycine A
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Record name (2S)-2-amino-3-[(1R)-2-methylenecyclopropyl]propanoic acid
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Record name HYPOGLYCINE A
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Record name HYPOGLYCIN
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Melting Point

280-284 °C
Record name HYPOGLYCIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Hypoglycin A itself is not toxic, but it is metabolized in the body to methylenecyclopropylacetyl-coenzyme A (MCPA-CoA). [, , , , ] MCPA-CoA acts as a potent inhibitor of acyl-CoA dehydrogenases, enzymes essential for fatty acid oxidation and amino acid metabolism. [, , , , , , , , , , , ] This inhibition disrupts energy production, particularly gluconeogenesis, leading to hypoglycemia. [, , , , , , , , , ] The accumulation of toxic metabolites further contributes to cellular damage and organ dysfunction, particularly in the liver. [, , , , , ]

ANone: Inhibition of these enzymes disrupts multiple metabolic pathways:

  • Fatty acid oxidation: Prevents the breakdown of fatty acids for energy, leading to energy depletion, particularly in muscle tissue. [, , , , ]
  • Gluconeogenesis: Impairs the liver's ability to produce glucose, exacerbating hypoglycemia. [, , , ]
  • Amino acid metabolism: Disrupts the breakdown of certain amino acids (leucine, isoleucine, valine, lysine), leading to the accumulation of toxic metabolites like acylcarnitines and organic acids. [, , , , ]

A: Hypoglycin A has the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol. [, ]

A: Yes, NMR (nuclear magnetic resonance) and infrared spectroscopic data have been used to characterize hypoglycin A and confirm its structure. [, ]

ANone: Limited information is available on material compatibility and stability of hypoglycin A under various conditions from the provided research papers. Further investigation is needed.

ANone: Hypoglycin A is not known to possess catalytic properties and does not have applications as a catalyst. Its significance lies in its toxicological properties and impact on metabolism.

A: Yes, computational studies have been conducted to analyze the structure and properties of hypoglycin A. [] For instance, studies using density functional theory (DFT) have explored the stability of different isomers in various environments (gas phase, water). []

A: The methylenecyclopropyl ring in hypoglycin A is crucial for its toxicity. [, , , , ] This structure allows its metabolite, MCPA-CoA, to bind to and inhibit acyl-CoA dehydrogenases. [, , , , , , , , , , , ] Modifications to this ring structure can significantly alter its toxicity. For example, compounds with similar structures but lacking the ring do not exhibit the same inhibitory effects. []

ANone: The provided research articles do not provide detailed information on the stability of hypoglycin A under various conditions or formulation strategies to improve its properties.

A: Hypoglycin A is readily absorbed from the gastrointestinal tract. [, ] It undergoes transamination to form methylenecyclopropylpyruvic acid (ketohypoglycin), which is further metabolized to the toxic MCPA-CoA. [, , , , , , ]

A: While hypoglycin A toxicity has been primarily studied in humans and rodents, research suggests that ruminants like sheep may have a higher tolerance. [] This difference could be due to variations in their digestive processes or metabolic pathways. []

A: Rats and mice are commonly used animal models to investigate hypoglycin A toxicity. [, , , , , ] Studies have demonstrated that hypoglycin A administration in these animals leads to characteristic biochemical changes and pathological features resembling Jamaican Vomiting Sickness. [, , , , , , , , ]

ANone: The research provided does not offer detailed insights into specific resistance mechanisms or cross-resistance patterns associated with hypoglycin A. Further investigation is needed in this area.

ANone: Symptoms of hypoglycin A poisoning, often referred to as Jamaican Vomiting Sickness, include:

  • Later: Seizures, coma, liver damage, death [, , , , , ]

A: Survivors of severe hypoglycin A poisoning may experience long-term complications, including neurological damage and liver dysfunction. []

ANone: The provided research articles primarily focus on the toxicological aspects of hypoglycin A and its mechanism of action. Information related to aspects such as drug delivery, biomarkers, environmental impact, analytical method validation, quality control, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, and cross-disciplinary applications is limited or not covered in the provided research articles.

A: Hypoglycin A was first isolated from the ackee fruit (Blighia sapida) in the mid-20th century. [, ] Its role in Jamaican Vomiting Sickness was established through research linking the consumption of unripe ackee fruit to the disease and identifying hypoglycin A as the causative agent. [, , , ]

A: * Isolation and identification of hypoglycin A and B: [, , ] These discoveries were crucial in understanding the cause of Jamaican Vomiting Sickness.* Elucidation of the mechanism of action: [, , , , , , ] Identifying MCPA-CoA as the toxic metabolite and its inhibitory effects on acyl-CoA dehydrogenases was a significant breakthrough. * Association with atypical myopathy in animals: [, , , , , , , , ] This finding expanded the scope of hypoglycin A toxicity beyond Jamaican Vomiting Sickness and highlighted its potential impact on animal health.

ANone: While the research predominantly focuses on biochemistry, toxicology, and veterinary medicine, opportunities for cross-disciplinary collaborations exist. For example:

  • Analytical chemistry: Developing sensitive and specific methods for detecting hypoglycin A and its metabolites in biological and environmental samples. [, ]
  • Plant science: Investigating the factors influencing hypoglycin A production in different plant species and stages of fruit maturity. [, , ]
  • Public health: Raising awareness about the risks of consuming unripe ackee fruit and developing strategies to prevent Jamaican Vomiting Sickness. []

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